

An In-depth Technical Guide to the Physicochemical Characteristics of Benzyl-PEG20-alcohol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of **Benzyl-PEG20-alcohol**, a critical bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding these characteristics is paramount for its effective application in drug discovery and development, ensuring reproducibility and the successful design of novel therapeutics.

Core Physicochemical Data

The fundamental properties of **Benzyl-PEG20-alcohol** are summarized below, providing a quantitative basis for its use in experimental design.



Property	Value	Source
Molecular Weight	989.19 g/mol	[1][2]
Molecular Formula	C47H88O21	Inferred from structure
Appearance	White to off-white powder	[1]
Purity	Typically >95% (Assessed by NMR and HPLC)	[3]
Storage (Powder)	2 years at -20°C	[1]
Storage (in DMSO)	2 weeks at 4°C or 6 months at -80°C	

Solubility Profile

Benzyl-PEG20-alcohol is an amphiphilic molecule, featuring a long, hydrophilic polyethylene glycol (PEG) chain and a hydrophobic benzyl group. This dual nature dictates its solubility:

- Aqueous Solubility: The presence of the 20-unit PEG chain generally confers good solubility in water and aqueous buffers. However, at high concentrations, the hydrophobic benzyl group may lead to aggregation and reduced solubility. Gentle warming to approximately 37°C can aid dissolution in aqueous media.
- Organic Solubility: It is readily soluble in a variety of common organic solvents, including DMSO, DMF, and chlorinated solvents like dichloromethane.

For experimental work, it is recommended to prepare stock solutions in a suitable organic solvent such as DMSO and then dilute into the desired aqueous buffer.

Experimental Protocols

The quality and purity of **Benzyl-PEG20-alcohol** are critical for the synthesis of well-defined PROTACs. The following are standard protocols for assessing its purity.

Purity and Structural Integrity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy



- Objective: To confirm the chemical structure and determine the purity of Benzyl-PEG20alcohol by identifying and quantifying the main component versus any potential impurities.
- Methodology:
 - Sample Preparation: Accurately weigh 5-10 mg of Benzyl-PEG20-alcohol and dissolve it in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.
 - Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Spectral Analysis:
 - Confirm the presence of characteristic peaks corresponding to the benzyl group protons and the repeating ethylene glycol units.
 - Integrate the signals corresponding to the main compound and any visible impurities.
 - Purity Calculation: The purity is estimated by comparing the integration of the characteristic proton signals of **Benzyl-PEG20-alcohol** to the signals of any observed impurities. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to accurately determine the purity.

Quantification of Purity by High-Performance Liquid Chromatography (HPLC)

- Objective: To separate and quantify Benzyl-PEG20-alcohol from non-PEGylated impurities and PEG species of different lengths, providing a precise purity value.
- Methodology:
 - Sample Preparation: Prepare a stock solution of Benzyl-PEG20-alcohol in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
 - Chromatographic Conditions (Typical):
 - Column: A C18 reverse-phase column is commonly used.

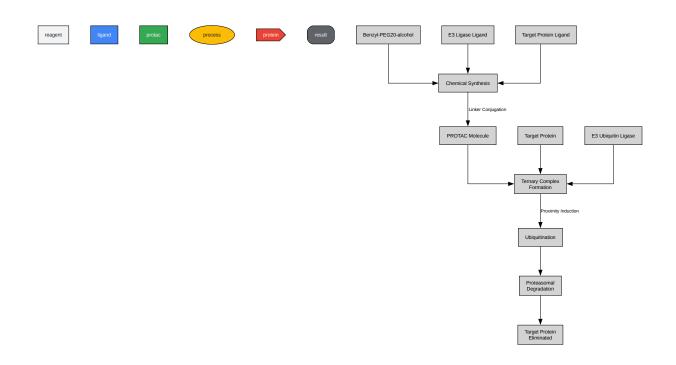


- Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both often containing a small amount of an additive like 0.1% formic acid or trifluoroacetic acid.
- Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm)
 or an Evaporative Light Scattering Detector (ELSD).
- Analysis:
 - Inject the sample solution into the HPLC system.
 - The retention time of the main peak is used for identification.
 - The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Application Workflow and Visualization

Benzyl-PEG20-alcohol serves as a flexible linker to connect a target protein ligand and an E3 ligase ligand, forming a functional PROTAC. The general workflow for its application is depicted below.





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Caption: Workflow of PROTAC Synthesis and Action.



This diagram illustrates the role of **Benzyl-PEG20-alcohol** as a linker in the synthesis of a PROTAC molecule, which then hijacks the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.

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